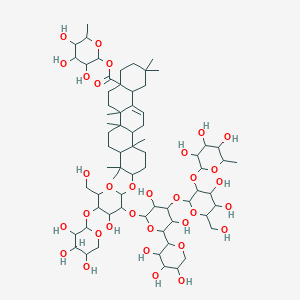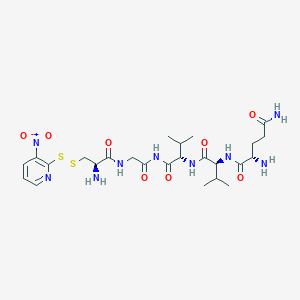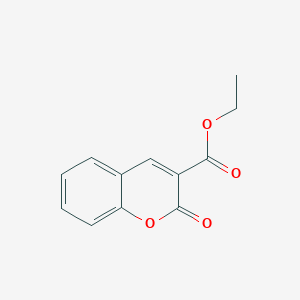
Ethyl coumarin-3-carboxylate
Vue d'ensemble
Description
Le 3-coumarincarboxylate d'éthyle, également connu sous le nom de coumarine-3-carboxylate d'éthyle, est un dérivé de la coumarine. Les coumarines sont une classe de composés naturels présents dans de nombreuses plantes et sont connues pour leurs diverses activités biologiques. Le 3-coumarincarboxylate d'éthyle est particulièrement important en synthèse organique et est utilisé dans la production de composés biologiquement actifs .
Applications De Recherche Scientifique
Ethyl 3-coumarincarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and antioxidants.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of perfumes, cosmetics, and laser dyes.
Mécanisme D'action
Ethyl coumarin-3-carboxylate, also known as Ethyl 2-oxo-2H-chromene-3-carboxylate, is a compound that occupies an important position in organic synthesis and is used in the production of biologically active compounds .
Target of Action
They are involved in the actions of plant growth hormones and growth regulators, the control of respiration, photosynthesis, as well as defense against infection .
Mode of Action
Coumarins and their derivatives are known to act as antioxidants, enzyme inhibitors, and precursors of toxic substances . They have important effects in plant biochemistry and physiology .
Biochemical Pathways
Coumarins are known to be involved in various biochemical pathways related to plant growth hormones, respiration, photosynthesis, and defense against infection .
Result of Action
Coumarins and their derivatives are known to have various biological effects, including acting as antioxidants, enzyme inhibitors, and precursors of toxic substances .
Analyse Biochimique
Cellular Effects
It has been found to have cytotoxic effects against human breast carcinoma cell line (MCF-7)
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 3-coumarincarboxylate d'éthyle peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction de condensation de Knoevenagel, où le salicylaldéhyde réagit avec le cyanoacétate d'éthyle en présence d'une base pour former le dérivé coumarine . Une autre méthode est la condensation de Pechmann, qui implique la réaction de phénols avec des β-cétoesters en présence d'un acide fort .
Méthodes de production industrielle : La production industrielle du 3-coumarincarboxylate d'éthyle implique généralement des condensations de Knoevenagel ou de Pechmann à grande échelle. Ces méthodes sont privilégiées en raison de leur efficacité et des rendements élevés du produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions : Le 3-coumarincarboxylate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former l'acide coumarine-3-carboxylique.
Réduction : La réduction peut produire des dérivés de la dihydrocoumarine.
Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des conditions acides ou basiques peuvent faciliter les réactions de substitution.
Principaux produits formés :
Oxydation : Acide coumarine-3-carboxylique.
Réduction : Dérivés de la dihydrocoumarine.
Substitution : Divers dérivés de la coumarine substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
Le 3-coumarincarboxylate d'éthyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Il sert de précurseur pour la synthèse de molécules biologiquement actives, y compris des inhibiteurs enzymatiques et des antioxydants.
Médecine : La recherche a exploré son potentiel en tant qu'agent thérapeutique en raison de ses activités biologiques.
Industrie : Il est utilisé dans la production de parfums, de cosmétiques et de colorants laser.
5. Mécanisme d'action
Le mécanisme d'action du 3-coumarincarboxylate d'éthyle implique son interaction avec diverses cibles moléculaires. Il peut agir comme un inhibiteur enzymatique, affectant les voies impliquées dans le stress oxydatif et l'inflammation. Les cibles moléculaires et les voies exactes peuvent varier en fonction du contexte biologique spécifique .
Composés similaires :
- Acide coumarine-3-carboxylique
- 2-oxo-2H-chromene-3-carboxylate d'éthyle
- 2H-1-benzopyran-3-carboxylate d'éthyle
Comparaison : Le 3-coumarincarboxylate d'éthyle est unique en raison de son groupe ester, qui peut être facilement modifié pour produire une variété de dérivés. Cela en fait un intermédiaire polyvalent en synthèse organique par rapport aux autres dérivés de la coumarine .
Comparaison Avec Des Composés Similaires
- Coumarin-3-carboxylic acid
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 2H-1-benzopyran-3-carboxylate
Comparison: Ethyl 3-coumarincarboxylate is unique due to its ester group, which can be easily modified to produce a variety of derivatives. This makes it a versatile intermediate in organic synthesis compared to other coumarin derivatives .
Propriétés
IUPAC Name |
ethyl 2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHPEMKBJGUYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171594 | |
| Record name | Ethylcoumarin-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-76-0 | |
| Record name | 3-Carbethoxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylcoumarin-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1846-76-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylcoumarin-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl Coumarin-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLCOUMARIN-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27EAZ97E5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
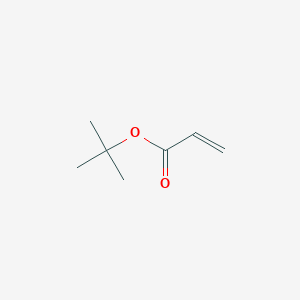

![3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole](/img/structure/B159485.png)

![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)
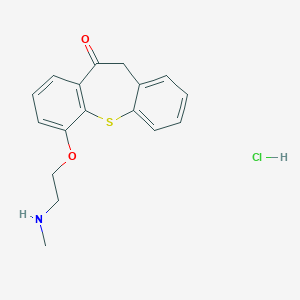


![6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B159497.png)
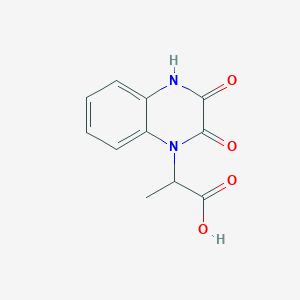

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)
